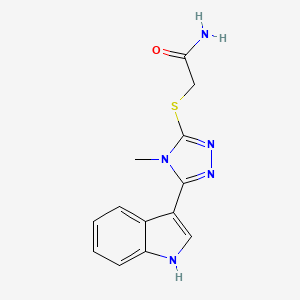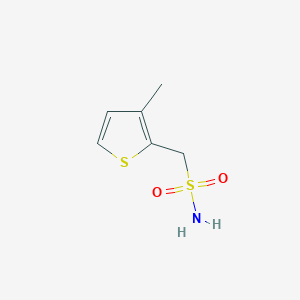
(3-Methylthiophen-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylthiophen-2-yl)methanesulfonamide is an organic compound with the molecular formula C6H9NO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methanesulfonamide group attached to the 2-position of the thiophene ring, with a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophene.
Sulfonation: The thiophene ring is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.
The reaction conditions for these steps generally involve:
Sulfonation: Conducted at low temperatures (0-5°C) to control the reaction rate and prevent over-sulfonation.
Amidation: Typically performed at room temperature or slightly elevated temperatures (20-40°C) to ensure complete conversion to the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Control Systems: For precise control of reaction conditions.
Purification: Using techniques such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
(3-Methylthiophen-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens (for halogenation) and organometallic reagents (for metalation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the reagents used.
科学的研究の応用
(3-Methylthiophen-2-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential in organic electronics and as a precursor for conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: Used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (3-Methylthiophen-2-yl)methanesulfonamide depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: The compound’s electronic properties are leveraged to enhance the performance of organic electronic devices.
Biological Studies: It interacts with proteins or enzymes, altering their activity and providing insights into their function.
類似化合物との比較
Similar Compounds
Thiophene-2-sulfonamide: Lacks the methyl group at the 3-position.
(2-Methylthiophen-3-yl)methanesulfonamide: The positions of the methyl and sulfonamide groups are reversed.
Thiophene-3-sulfonamide: Lacks the methyl group and has the sulfonamide group at the 3-position.
Uniqueness
(3-Methylthiophen-2-yl)methanesulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
(3-methylthiophen-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-5-2-3-10-6(5)4-11(7,8)9/h2-3H,4H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZIYZAXFBEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248124-36-8 |
Source


|
| Record name | (3-methylthiophen-2-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2810181.png)
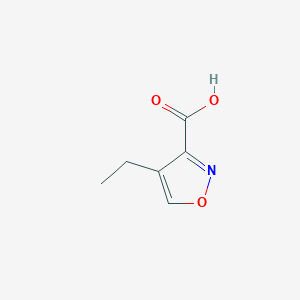
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2810186.png)
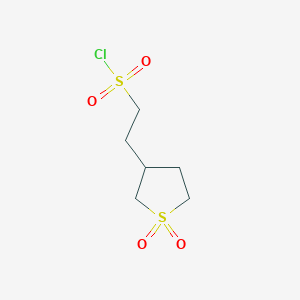
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2810190.png)
![2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2810191.png)


![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2810194.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2810195.png)

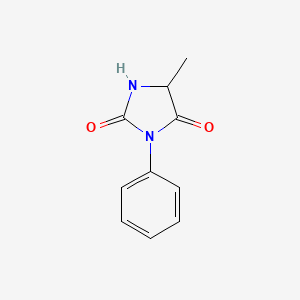
![N-benzyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2810199.png)
